2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Overview
Description
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxane ring and an azaspiro ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Biochemical Analysis
Biochemical Properties
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with certain enzymes, potentially inhibiting or modifying their activity. For instance, it can interact with carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds. The interaction between this compound and these enzymes can lead to changes in the enzyme’s conformation and activity, affecting the overall biochemical pathway .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can act as an inhibitor of certain proteases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Studies have shown that prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy. Additionally, long-term exposure to this compound can lead to adaptive changes in cellular function, such as alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver and kidney damage, in animal studies. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, this compound can affect the levels of specific metabolites, such as amino acids and nucleotides, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors to modulate gene expression. Similarly, its localization to the mitochondria can affect mitochondrial function and energy metabolism .
Preparation Methods
The synthesis of 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable oxane derivative with an azaspiro compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride: This compound has a benzyl group attached, which may alter its chemical properties and reactivity.
2-azaspiro[4.4]nonane-4-carboxylic acid hydrochloride: This compound lacks the oxane ring, which can significantly change its chemical behavior and applications.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)6-3-9-4-8(6)1-2-12-5-8;/h6,9H,1-5H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANKVQPIWMXZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCC2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-49-1 | |
Record name | 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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